2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate
Overview
Description
2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a complex organic compound that features a benzoxazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate typically involves multiple steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-ylcarbonyl Group: This step involves the acylation of the benzoxazinone core with furan-2-ylcarbonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step is the acetylation of the hydroxyl group on the benzoxazinone core using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzoxazinone core.
Substitution: Various acylated derivatives depending on the substituent introduced.
Scientific Research Applications
2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl methyl ester
- 2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl propionate
Uniqueness
2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the acetate group, in particular, influences its solubility and interaction with biological targets.
Properties
IUPAC Name |
[2-[4-(furan-2-carbonylamino)phenyl]-4-oxo-3,1-benzoxazin-7-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c1-12(24)28-15-8-9-16-17(11-15)23-20(29-21(16)26)13-4-6-14(7-5-13)22-19(25)18-3-2-10-27-18/h2-11H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTXQQSSJUMCFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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